



Application Notes and Protocols for Ussing Chamber Assay with Ivacaftor-d9

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] The CFTR protein is an ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes.[1][2] Mutations in the CFTR gene can lead to a dysfunctional protein, resulting in thick, sticky mucus in various organs, particularly the lungs.[1] Ivacaftor is a CFTR potentiator that enhances the channel-open probability (gating) of the CFTR protein at the cell surface, thereby restoring its function.[1][3] It is particularly effective for CF patients with specific gating mutations (e.g., G551D).[1] Ivacaftor-d9 (also known as deutivacaftor or CTP-656) is a deuterated analog of Ivacaftor with a similar mechanism of action but potentially improved pharmacokinetic properties.[4]

The Ussing chamber is a gold-standard electrophysiological technique used to measure ion transport across epithelial tissues.[1][5] It allows for the determination of short-circuit current (Isc), a direct measure of net ion transport, and transepithelial electrical resistance (TEER), an indicator of the integrity of the epithelial barrier.[1] This makes it an invaluable tool for the preclinical evaluation of CFTR modulators like Ivacaftor and Ivacaftor-d9.[5]

These application notes provide a detailed protocol for utilizing the Ussing chamber to assess the function of CFTR in response to **Ivacaftor-d9** in primary human bronchial epithelial (HBE) cells derived from CF patients.



Mechanism of Action of Ivacaftor and Ivacaftor-d9

Ivacaftor and its deuterated form, **Ivacaftor-d9**, directly bind to the CFTR protein, increasing the probability that the channel will be in an open state.[1][3] This potentiation of the CFTR channel facilitates the transport of chloride ions across the cell membrane, leading to the restoration of hydration of epithelial surfaces.[1] In a Ussing chamber experiment, this is observed as a significant increase in the forskolin-stimulated short-circuit current (Isc).[1]

Data Presentation

The following tables summarize representative quantitative data from Ussing chamber experiments designed to evaluate the efficacy of a CFTR potentiator like **Ivacaftor-d9**.

Table 1: Representative Ussing Chamber Data for Ivacaftor-d9 on G551D/ΔF508 HBE Cells

Treatment Condition	Baseline Isc (μΑ/cm²)	Forskolin (10 μM) - Stimulated ΔIsc (μA/cm²)	lvacaftor-d9 (1 μM) - Stimulated Δlsc (μA/cm²)	CFTRinh-172 (10 μM) - Inhibited ΔIsc (μA/cm²)
Vehicle (0.1% DMSO)	25.5 ± 3.2	5.2 ± 1.1	8.3 ± 1.9	-12.1 ± 2.5
lvacaftor-d9 (1 μΜ)	26.1 ± 3.5	5.5 ± 1.3	45.7 ± 5.8	-48.9 ± 6.1

Data are presented as mean \pm SEM and are representative of typical results.

Table 2: Dose-Response of Ivacaftor-d9 in Forskolin-Stimulated HBE Cells



Ivacaftor-d9 Concentration	Δlsc (μA/cm²)	
1 nM	5.2 ± 0.8	
10 nM	15.8 ± 2.1	
100 nM	35.4 ± 4.3	
1 μΜ	45.7 ± 5.8	
10 μΜ	46.2 ± 6.0	

Data are presented as mean ± SEM.

Experimental Protocols

This section provides a detailed methodology for conducting an Ussing chamber assay to evaluate the effect of **Ivacaftor-d9** on CFTR function in primary HBE cells.

I. Preparation of Primary Human Bronchial Epithelial (HBE) Cell Cultures

- Cell Sourcing: Obtain primary HBE cells from CF patients with relevant genotypes (e.g., G551D/ΔF508) from a reputable cell bank or through appropriate institutional protocols.
- · Cell Culture:
 - Culture HBE cells on permeable supports (e.g., Transwell® inserts).
 - Maintain the cells at an air-liquid interface (ALI) to promote differentiation into a polarized,
 mucociliary epithelium. This typically takes 3-4 weeks.
 - Use appropriate cell culture media and supplements as recommended for primary HBE cells.

II. Ussing Chamber Experimental Setup

System Preparation:



- Assemble the Ussing chamber system according to the manufacturer's instructions.[6][7]
- Prepare fresh Krebs-bicarbonate Ringer (KBR) solution and continuously gas with 95% O₂
 / 5% CO₂ to maintain pH at 7.4.[8]
- Warm the KBR solution and the Ussing chamber water jacket to 37°C.[8]
- Mounting the Epithelium:
 - Carefully excise the permeable support membrane with the cultured HBE cell monolayer.
 - Mount the membrane between the two halves of the Ussing chamber, ensuring a leakproof seal.[6]
 - Fill both the apical and basolateral chambers with an equal volume of pre-warmed and gassed KBR solution.

III. Ussing Chamber Measurement Protocol

- Equilibration: Allow the system to equilibrate for 15-20 minutes until a stable baseline transepithelial voltage (Vt) and resistance (Rt) are achieved.
- Voltage Clamp: Clamp the transepithelial voltage to 0 mV and continuously record the shortcircuit current (Isc).
- Pharmacological Additions: Add the following pharmacological agents in a sequential manner, allowing the Isc to stabilize between each addition:
 - Amiloride (100 μM, apical): To block the epithelial sodium channel (ENaC) and isolate the chloride current.[5]
 - Forskolin (10 μM, basolateral): To activate CFTR through cAMP stimulation.[5]
 - Ivacaftor-d9 (e.g., 1 μM, apical): To potentiate the activity of the CFTR channel. A cumulative dose-response can also be performed (e.g., 1 nM to 10 μM).
 - CFTRinh-172 (10 μM, apical): A specific CFTR inhibitor to confirm that the measured current is CFTR-dependent.[5]



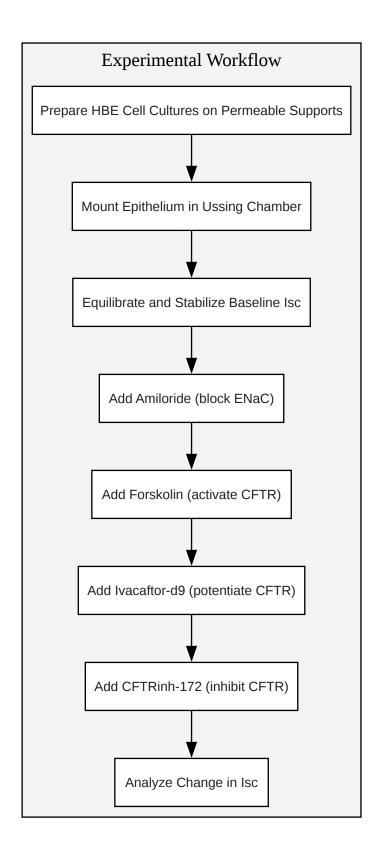
Data Recording: Continuously record the Isc throughout the experiment. The change in Isc
 (ΔIsc) after each addition is the primary measure of ion channel activity.

IV. Data Analysis

- Calculate the ΔIsc for each pharmacological addition relative to the stable baseline before the addition.
- For dose-response experiments, plot the ΔIsc against the logarithm of the Ivacaftor-d9 concentration.
- Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀ (half-maximal effective concentration) and E_{max} (maximal efficacy).

Mandatory Visualizations

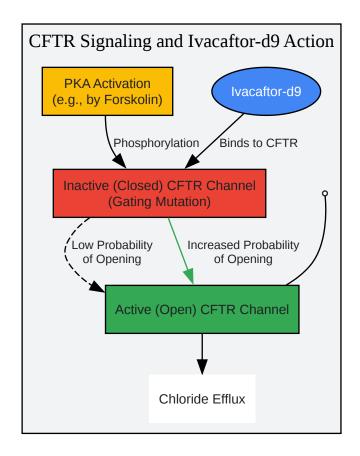




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Ussing Chamber Experimental Workflow.





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Mechanism of CFTR Potentiation by Ivacaftor-d9.

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